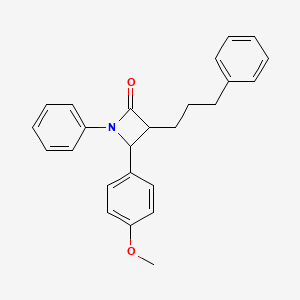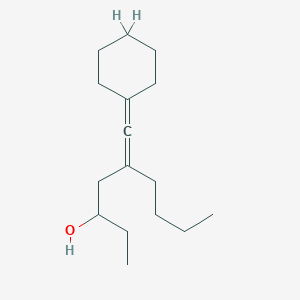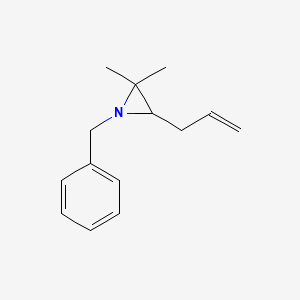![molecular formula C14H18O3 B14209655 1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene CAS No. 831171-16-5](/img/structure/B14209655.png)
1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene is a chemical compound characterized by its unique structure, which includes a cyclopentene ring attached to a methoxy group and a benzene ring substituted with two methoxy groups.
Preparation Methods
The synthesis of 1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene typically involves several steps:
Cyclopentene Derivative Preparation: The initial step involves the preparation of a cyclopentene derivative, such as cyclopent-1-en-1-yl methyl ether.
Industrial Production: Industrial production methods may involve catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Scientific Research Applications
1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene can be compared with similar compounds to highlight its uniqueness:
Properties
CAS No. |
831171-16-5 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-(cyclopenten-1-ylmethoxy)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C14H18O3/c1-15-12-7-13(16-2)9-14(8-12)17-10-11-5-3-4-6-11/h5,7-9H,3-4,6,10H2,1-2H3 |
InChI Key |
YAARRXNMMQRNMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC2=CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)


![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)

![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)


